molecular formula C23H15N B12568214 4-[2-(Pyren-1-YL)ethenyl]pyridine CAS No. 571168-46-2

4-[2-(Pyren-1-YL)ethenyl]pyridine

Cat. No.: B12568214
CAS No.: 571168-46-2
M. Wt: 305.4 g/mol
InChI Key: MTSBCNKTCINSOQ-UHFFFAOYSA-N
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Description

4-[2-(Pyren-1-YL)ethenyl]pyridine is a chemical compound that features a pyrene moiety attached to a pyridine ring via an ethenyl linker. This compound is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research, including materials science and fluorescence sensing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyren-1-YL)ethenyl]pyridine typically involves the reaction of 1-pyrenecarboxaldehyde with 4-vinylpyridine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyren-1-YL)ethenyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Scientific Research Applications

4-[2-(Pyren-1-YL)ethenyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-[2-(Pyren-1-YL)ethenyl]pyridine exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. This property is exploited in various applications, such as fluorescence sensing and imaging. The molecular targets and pathways involved include the interaction with metal ions, which can quench or enhance the fluorescence depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Pyren-1-YL)ethenyl]pyridine is unique due to its ethenyl linker, which imparts distinct photophysical properties compared to its analogs. This linker allows for greater conjugation and, consequently, enhanced fluorescence properties, making it particularly useful in applications requiring high sensitivity and selectivity .

Properties

CAS No.

571168-46-2

Molecular Formula

C23H15N

Molecular Weight

305.4 g/mol

IUPAC Name

4-(2-pyren-1-ylethenyl)pyridine

InChI

InChI=1S/C23H15N/c1-2-18-8-9-20-7-6-17(5-4-16-12-14-24-15-13-16)21-11-10-19(3-1)22(18)23(20)21/h1-15H

InChI Key

MTSBCNKTCINSOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC5=CC=NC=C5

Origin of Product

United States

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